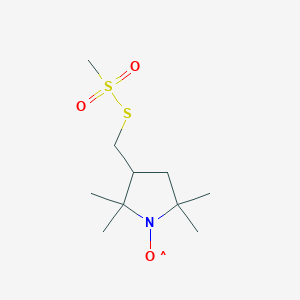

S-((2,2,5,5-tetramethyl-1-(l1-oxidaneyl)pyrrolidin-3-yl)methyl) methanesulfonothioate

Description

S-((2,2,5,5-tetramethyl-1-(l1-oxidaneyl)pyrrolidin-3-yl)methyl) methanesulfonothioate, commonly referred to in literature as MTSL or MTSSL, is a nitroxide-based spin label extensively utilized in structural biology and biophysical studies. Its structure comprises a tetramethylpyrrolidine ring system with a methanesulfonothioate group, enabling covalent attachment to cysteine residues via disulfide bonds . This compound is critical for Electron Paramagnetic Resonance (EPR) techniques such as Pulsed Electron-Electron Double Resonance (PELDOR) and Paramagnetic Relaxation Enhancement (PRE) in nuclear magnetic resonance (NMR) . Its stable nitroxide radical (R2N–O⦁) allows precise measurement of inter-spin distances (1.5–8 nm) in proteins, facilitating insights into conformational dynamics and macromolecular interactions .

Properties

Molecular Formula |

C10H20NO3S2 |

|---|---|

Molecular Weight |

266.4 g/mol |

InChI |

InChI=1S/C10H20NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8H,6-7H2,1-5H3 |

InChI Key |

DYBDAYFYLNWXCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(N1[O])(C)C)CSS(=O)(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Proxyl-MTS can be synthesized through various synthetic routes. One common method involves the reaction of 2,2,5,5-tetramethyl-3-pyrrolidinol with methanethiosulfonate under specific reaction conditions. The reaction typically requires a solvent such as chloroform, dimethyl sulfoxide (DMSO), ethyl acetate, or methanol, and is carried out at controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Primary Reaction: Thiol-Specific Spin Labeling

MTSL reacts selectively with cysteine thiol (-SH) groups in proteins via its methanethiosulfonate group. This forms a stable disulfide bond while releasing methanesulfinic acid as a byproduct .

Reaction Mechanism

This reaction enables site-directed spin labeling , where cysteine residues introduced via mutagenesis are selectively tagged for electron paramagnetic resonance (EPR) or nuclear magnetic resonance (NMR) studies .

Steric Shielding of the Nitroxide Group

The tetramethyl-pyrroline ring provides steric protection to the nitroxide radical, enhancing its stability against reduction in biological systems . Crystallographic studies reveal:

-

The nitroxide oxygen is shielded by methyl groups at positions 2,2,5,5 .

-

The side chain adopts conformations that minimize steric clashes, with the methylsulfonothioate group oriented away from the nitroxide .

Structural Insights from Crystallography

| Parameter | Description | Source |

|---|---|---|

| Crystal Symmetry | Triclinic () | |

| NO Group Position | Sterically shielded by methyl groups | |

| Disordered Side Chain | Observed in one of two independent molecules in the asymmetric unit |

Synthetic and Handling Considerations

-

Storage : Stable at -20°C in anhydrous conditions; susceptible to hydrolysis in aqueous media .

-

Purity : Commercial preparations (e.g., Sigma-Aldrich) exceed 98% purity by HPLC .

-

Molecular Weight : 264.4 g/mol (theoretical: 264.38 g/mol) .

Limitations and Mitigations

-

Reduction in Cellular Environments : The nitroxide can be reduced by cellular antioxidants (e.g., glutathione). Use of deuteration or trioxane derivatives improves stability .

-

Conformational Flexibility : The disulfide linkage allows slight rotational freedom, requiring computational modeling for precise distance interpretation .

Scientific Research Applications

Proxyl-MTS has a wide range of applications in scientific research, including:

Chemistry: Used as a spin-label for studying the structure and dynamics of proteins and other macromolecules.

Biology: Employed in the investigation of thiol-specific interactions and conformational changes in biological systems.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting thiol-containing biomolecules.

Industry: Applied in the production of specialized chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Proxyl-MTS involves its reactivity with thiol groups in proteins and other macromolecules. The compound forms a covalent bond with the thiol group, resulting in a stable spin-label that can be detected using electron paramagnetic resonance (EPR) spectroscopy. This allows researchers to study the conformational changes and interactions of the labeled macromolecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Structural Analogues in Spin Labeling

While MTSL is a cornerstone in spin labeling, its comparison with other compounds highlights its unique features:

Mechanosensitive Channel Studies

In structural analyses of mechanosensitive channels like MscS and YnaI, MTSL’s ability to label cysteine residues (e.g., D67R1 in MscS) has been pivotal. For instance, in YnaI, MTSL-labeled residues (R120 and Q100) provided evidence for lipid-mediated gating mechanisms, a finding unattainable with non-paramagnetic probes .

Comparison with Phosphonothiolates

Compounds like those in (e.g., 3,3-Dimethylbutan-2-yl S-2-dipropylaminoethyl methylphosphonothiolate) share a sulfhydryl-reactive group but differ fundamentally in application. These phosphonothiolates are often neurotoxic agents or pesticides, lacking the nitroxide radical required for EPR . Their primary use in chemical warfare or agriculture contrasts with MTSL’s role in non-destructive protein analysis.

Advantages Over Diamagnetic Analogues

In PRE-NMR studies (e.g., SMN–Gemin2 complex), MTSL’s paramagnetic effects enabled distance restraints (<25 Å) with higher resolution than diamagnetic analogues or SAXS alone . This specificity is critical for resolving dynamic regions in multi-protein complexes.

Q & A

Q. What are the methodological approaches for synthesizing S-((2,2,5,5-tetramethyl-1-(l1-oxidaneyl)pyrrolidin-3-yl)methyl) methanesulfonothioate with high purity?

Synthesis of this compound requires careful optimization of reaction conditions. A hybrid computational-experimental approach is recommended:

- Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states to identify optimal reagents and solvent systems .

- Experimental validation should use iterative feedback loops, where computational predictions guide parameter selection (temperature, catalyst loading) to minimize byproducts. High-performance liquid chromatography (HPLC) with UV-Vis detection is critical for purity assessment, referencing pharmaceutical-grade standards for calibration .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should follow a tiered protocol:

- Accelerated degradation testing under thermal (40–60°C), oxidative (H₂O₂), and photolytic (UV exposure) conditions .

- Analytical monitoring via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to track decomposition products.

- Data interpretation using kinetic models (e.g., Arrhenius plots) to extrapolate shelf-life under standard lab storage (4°C, inert atmosphere) .

Advanced Research Questions

Q. How can computational tools resolve contradictions between experimental and theoretical reactivity data for this compound?

Discrepancies often arise from incomplete modeling of solvent effects or transition states. To address this:

- Multiscale modeling : Combine quantum mechanics (QM) for active sites with molecular mechanics (MM) for solvent interactions .

- Dynamic reaction coordinate (DRC) analysis : Map potential energy surfaces to identify overlooked intermediates or competing pathways .

- Experimental validation : Use in-situ spectroscopic techniques (e.g., Raman or FTIR) to detect transient species predicted computationally .

Q. What reactor design principles are critical for scaling up the synthesis of this compound while maintaining yield?

Scale-up challenges include heat transfer and mixing efficiency. Key considerations:

- Continuous-flow reactors : Minimize exothermic risks and improve mass transfer compared to batch systems .

- Computational fluid dynamics (CFD) : Simulate flow patterns and optimize reactor geometry (e.g., microchannel dimensions) .

- In-line analytics : Integrate real-time MS or HPLC to monitor intermediate formation and adjust parameters dynamically .

Q. How does the methanesulfonothioate group influence the compound’s interaction with biological or catalytic systems?

The sulfonothioate moiety’s dual sulfur-oxygen bonding confers unique reactivity:

- Electrophilicity : Assess via Fukui function analysis to predict nucleophilic attack sites .

- Redox activity : Cyclic voltammetry can quantify sulfur-centered redox potentials, which correlate with catalytic or inhibitory behavior .

- Comparative studies : Benchmark against structurally similar compounds (e.g., phosphorodithioates in pesticides) to isolate functional group effects .

Q. What statistical frameworks are recommended for analyzing contradictory toxicity or catalytic activity data across studies?

Address inconsistencies using:

- Meta-analysis : Aggregate datasets with strict inclusion criteria (e.g., standardized assay protocols) to identify outliers .

- Multivariate regression : Control for variables like solvent polarity or impurity profiles that may confound results .

- Bayesian networks : Model probabilistic relationships between experimental conditions and outcomes to prioritize validation experiments .

Methodological Resources

- Reaction Design : Leverage ICReDD’s hybrid computational-experimental frameworks for efficient pathway discovery .

- Analytical Standards : Use pharmaceutical reference materials (e.g., EP/USP guidelines) for rigorous characterization .

- Data Integration : Adopt feedback loops where experimental results refine computational models, ensuring iterative improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.